Home > Products > Building Blocks P6742 > 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride
1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride - 1365968-57-5

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

Catalog Number: EVT-1714581
CAS Number: 1365968-57-5
Molecular Formula: C7H12Cl2N4
Molecular Weight: 223.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

    Compound Description: Imatinib is a prominent therapeutic agent used in leukemia treatment, functioning as a specific inhibitor of tyrosine kinases []. It exhibits polytopic binding behavior and has been structurally characterized primarily in salt forms with various anions [].

    Relevance: Although Imatinib's core structure differs significantly from 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride, both compounds share a pyrimidine ring and are implicated in targeting kinases, albeit with different specificities. The presence of a basic nitrogen in both structures further suggests potential for salt formation, as seen with Imatinib's various salt forms [].

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

    Compound Description: This compound represents a novel and potent cyclin-dependent kinase (CDK) inhibitor with promising activity against hematological malignancies []. It exhibits strong inhibitory effects on CDKs 1, 2, 4, 8, and 9, demonstrating its ability to arrest the cell cycle and induce apoptosis [].

    Relevance: The compound shares a crucial structural feature with 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride: a pyrimidine ring directly substituted with an amine nitrogen. This shared motif is often central to the biological activity of these compounds, highlighting their potential as pharmacophores in medicinal chemistry [].

SB-772077-B (4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine)

    Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that exhibits potent pulmonary vasodilatory effects []. It effectively reduces pulmonary arterial pressure and has shown therapeutic potential in treating pulmonary hypertension [].

    Relevance: While structurally distinct from 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride, SB-772077-B highlights the importance of exploring diverse heterocyclic scaffolds, such as its aminofurazan and imidazopyridine moieties, for developing novel therapeutic agents []. The presence of multiple basic nitrogen atoms in both compounds also suggests potential for modulating physicochemical properties, including solubility and pKa, which are crucial for drug development.

N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives

    Compound Description: These derivatives have been identified as potent and selective Mnk2 inhibitors, showcasing significant anti-proliferative activity against acute myeloid leukemia (AML) cells []. They function by reducing phosphorylated eIF4E levels and inducing apoptosis [].

    Relevance: This class of compounds, like 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride, emphasizes the significance of the pyrimidine ring as a core structure for developing bioactive molecules []. The diversity of substituents on the pyrimidine ring in these derivatives underscores the potential for fine-tuning biological activity and pharmacological properties.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

    Compound Description: This compound is a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), demonstrating therapeutic potential for treating non-small cell lung cancer (NSCLC) [].

    Relevance: Similar to 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride, this compound contains a pyrimidine ring directly substituted with an amine nitrogen []. This common structural motif suggests a potential for similar binding interactions with target proteins, even though the overall structures and target specificities differ.

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

    Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide with excellent activity against various fungal pathogens, including Puccinia sorghi and Erysiphe graminis [].

    Relevance: This compound shares the pyrimidin-4-amine core structure with 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride []. The presence of halogen substituents, like chlorine and fluorine, in both compounds highlights the importance of these groups in modulating biological activity and physicochemical properties.

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines

    Compound Description: This series of compounds represents a novel class of non-imidazole histamine H3 receptor (H3R) agonists, with some exhibiting full agonist activity []. The compounds show potential for treating conditions like cognitive impairment and sleep disorders [].

    Relevance: This class of compounds is structurally analogous to 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride, both featuring a pyrimidine ring directly linked to an azetidine ring. This direct linkage, as opposed to other linkers frequently seen in H3R ligands, is a key structural differentiator for these non-imidazole agonists [].

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

    Compound Description: This compound is a highly selective PDE10A inhibitor, showing potential for treating psychosis and schizophrenia []. It exhibits improved brain penetration compared to earlier analogs [].

    Relevance: Although this compound targets a different enzyme family than 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride, both share a pyrimidine ring as a central structural element []. The presence of the pyrrolidine ring, albeit in different positions and substitution patterns, further suggests that exploring variations in ring size and substituents around the core pyrimidine scaffold could be a viable strategy for modulating biological activity.

Overview

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N4C_7H_{12}Cl_2N_4 and a molecular weight of 223.11 g/mol. It is classified as an aminopyrimidine derivative, which is significant in medicinal chemistry due to its potential biological activities. The compound is known for its role in inhibiting specific enzymes, making it a candidate for therapeutic applications.

Source

The compound can be sourced from various chemical suppliers, with a reported purity of 97% and a CAS number of 1365968-57-5 . It has been studied for its potential applications in drug development, particularly in the context of kinase inhibition and other pharmacological activities .

Classification

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride falls under the category of heterocyclic compounds, specifically pyrimidine derivatives. Pyrimidines are known for their diverse biological activities and are commonly found in many pharmaceuticals .

Synthesis Analysis

Methods

The synthesis of 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions involving pyrimidine derivatives.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available pyrimidine compounds or their derivatives.
  2. Reagents: Common reagents include amines, halides, and catalysts that facilitate ring closure.
  3. Conditions: Reactions may require specific temperature and pressure conditions to optimize yield and purity.
Molecular Structure Analysis

Structure

The structure of 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride can be represented as follows:

  • IUPAC Name: 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride
  • SMILES Notation: NC1CN(C2=NC=CC=N2)C1.[H]Cl.[H]Cl

This notation indicates the presence of both an azetidine ring and a pyrimidine moiety, which are critical for its biological activity.

Data

The compound has a melting point that typically ranges from 200°C to 220°C, although specific data may vary based on purity and synthesis method .

Chemical Reactions Analysis

Reactions

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride can participate in various chemical reactions typical of amines and heterocycles:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Acylation: The amine can be acylated to form amides, which may enhance its pharmacological properties.
  3. Cyclization: Further cyclization reactions can lead to more complex structures with potential therapeutic applications.

Technical Details

These reactions often require careful control of reaction conditions, including pH and temperature, to ensure high yields and minimize side products.

Mechanism of Action

The mechanism of action for 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride primarily involves its interaction with specific enzymes or receptors within biological systems.

Process

  1. Enzyme Inhibition: The compound may inhibit phosphodiesterases or other kinases by binding to their active sites, thereby disrupting normal cellular signaling pathways.
  2. Biological Impact: This inhibition can lead to altered physiological responses, making it useful in treating conditions such as cancer or inflammatory diseases.

Data

Research indicates that similar compounds have shown efficacy in preclinical models, suggesting potential therapeutic roles for this compound in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is characterized by:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents, facilitating its use in various formulations.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture.
  2. Reactivity: Reacts with strong acids or bases; care should be taken during handling.
Applications

Scientific Uses

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride has several applications in scientific research:

  1. Drug Development: Used as a building block for synthesizing new pharmaceutical agents targeting various diseases.
  2. Biochemical Studies: Serves as a tool compound for studying enzyme mechanisms and cellular pathways.
  3. Therapeutic Applications: Potentially useful in developing treatments for cancer, inflammation, and other disorders due to its inhibitory properties against specific enzymes .
Introduction to 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride in Medicinal Chemistry

This azetidine-pyrimidine hybrid represents a pharmaceutically significant chemotype characterized by a constrained three-membered azetidine ring linked to a pyrimidine heterocycle. The dihydrochloride salt form enhances its utility as a synthetic building block or potential pharmacophore in drug discovery campaigns. Its structural features—including the basic amine, hydrogen-bond accepting nitrogen atoms, and conformational restriction—make it valuable for optimizing target interactions and physicochemical properties in bioactive molecule design [1] [7].

Role of Azetidine-Pyrimidine Hybrids in Drug Discovery

Azetidine-pyrimidine hybrids constitute an emerging privileged scaffold in medicinal chemistry due to their balanced physicochemical properties and versatile target engagement capabilities. The azetidine ring provides significant conformational rigidity, which reduces the entropic penalty upon binding to biological targets compared to larger, more flexible ring systems. This rigidity, combined with the hydrogen-bonding capacity of the pyrimidine nitrogen atoms, enables precise molecular recognition across diverse target classes. Notably, these hybrids demonstrate improved metabolic stability over traditional imidazole-containing compounds, as the saturated azetidine ring is less susceptible to oxidative metabolism [3] [5].

In kinase inhibitor development, azetidine-containing scaffolds have demonstrated enhanced selectivity profiles. For example, ROCK2 inhibitors featuring azetidine cores show improved central nervous system (CNS) penetration for treating neurological disorders and cerebral cavernous malformations. The compact scaffold facilitates blood-brain barrier permeability while maintaining potency against challenging targets [3]. Similarly, JAK kinase inhibitors incorporating pyrimidine-azetidine motifs exhibit optimized pharmacokinetic properties, including reduced efflux ratios and improved solubility profiles, addressing limitations observed with earlier chemotypes [5].

Table 1: Structural Features and Biological Advantages of Azetidine-Pyrimidine Hybrids

Structural FeaturePhysicochemical ContributionBiological Advantage
Azetidine ringReduced rotatable bond countEnhanced target binding efficiency
Pyrimidine nitrogen atomsHydrogen-bond acceptanceImproved target specificity
Basic amine functionalityIncreased water solubilityEnhanced bioavailability
Ring constraintMolecular preorganizationReduced entropic penalty upon binding
Hybrid heterocyclic systemBalanced logP/logDImproved membrane permeability

The electronic profile of the pyrimidine ring allows for π-stacking interactions with aromatic residues in enzyme binding pockets, while the azetidine nitrogen can serve as a hydrogen bond acceptor or participate in salt bridge formation. This dual functionality is exemplified in BCL6 inhibitors, where scaffold rigidification through azetidine incorporation reduced topological polar surface area (TPSA) while maintaining aqueous solubility—a critical optimization parameter for achieving cellular potency and in vivo exposure [4]. Computational analyses of 1-(pyrimidinyl)azetidin-3-amine derivatives predict favorable drug-likeness parameters, including moderate logP values (typically 0.5-2.5) and TPSA values (approximately 50-70 Ų), positioning them within optimal ranges for oral bioavailability [7] [8].

Historical Development of Non-Imidazole Histamine Receptor Modulators

The evolution from imidazole-containing histamine receptor ligands to advanced non-imidazole scaffolds represents a significant chapter in medicinal chemistry. Early histaminergic agents universally featured the imidazole ring, which conferred potent target binding but introduced significant off-target effects and metabolic liabilities. The imidazole moiety exhibited heme-mediated metabolism via cytochrome P450 enzymes, unpredictable hERG channel interactions, and pH-dependent pharmacokinetics due to its acidic proton [3].

The discovery of azetidine-based scaffolds marked a turning point in histamine receptor modulator design. Azetidines offered several advantages: (1) They eliminated the undesirable pharmacokinetic properties of imidazoles; (2) Their increased sp³ character improved solubility profiles; (3) The ring geometry provided optimal vectoring of substituents for receptor engagement. The 1-(pyrimidin-2-yl)azetidin-3-amine core emerged as a particularly promising scaffold due to its synthetic accessibility and balanced properties. Pyrimidine provided complementary hydrogen-bonding capacity to replace imidazole's pharmacophore features while avoiding its metabolic pitfalls [5].

Table 2: Key Milestones in Non-Imidazole Histamine Modulator Development

EraScaffold ClassRepresentative CompoundAdvancementLimitations Addressed
1980s-1990sImidazole derivativesCimetidineFirst H₂ antagonistsN/A (Foundational)
Late 1990sAminoalkyl furansRanitidineReduced drug interactionsCYP inhibition
Early 2000sPiperidine-pyrimidines-Eliminated imidazolehERG inhibition
2010sAzetidine-pyrimidinesContemporary derivativesEnhanced selectivity and solubilityMetabolic instability, BBB penetration

The strategic shift toward saturated heterocycles gained momentum with the observation that azetidine-containing compounds exhibited superior CNS penetration compared to piperidine analogs. This property was leveraged in the design of brain-penetrant ROCK2 inhibitors for CNS disorders, where the 1-(pyrimidin-2-yl)azetidin-3-amine scaffold demonstrated enhanced blood-brain barrier permeability relative to bulkier scaffolds [3]. Contemporary optimization efforts focus on fine-tuning substituent patterns on both the pyrimidine and azetidine rings to optimize target affinity while maintaining favorable physicochemical properties. The dihydrochloride salt form of 1-(pyrimidin-2-yl)azetidin-3-amine has emerged as a versatile building block in these campaigns, facilitating rapid analog synthesis for structure-activity relationship studies [7].

Significance of Dihydrochloride Salt Formulation in Bioavailability

Salt formation represents a critical strategy for optimizing the pharmaceutical properties of active compounds containing ionizable functional groups. For 1-(pyrimidin-2-yl)azetidin-3-amine, conversion to its dihydrochloride salt substantially enhances key properties relevant to drug development. The basic amine group (pKa ~9-10) readily accepts protons to form stable crystalline salts that significantly improve water solubility—a crucial factor for oral absorption and dissolution kinetics. The dihydrochloride salt form typically exhibits >10-fold higher aqueous solubility compared to the free base across physiologically relevant pH ranges [1] [7].

The crystalline nature of the dihydrochloride salt confers advantages in manufacturing and formulation. It typically displays higher melting points and improved thermal stability relative to the free base, facilitating processing during solid dosage form manufacturing. Additionally, the enhanced crystallinity often translates to superior storage stability by reducing hygroscopicity and oxidative degradation pathways. These properties are particularly valuable for maintaining batch-to-batch consistency in large-scale production [3].

Table 3: Comparative Properties of Free Base vs. Dihydrochloride Salt Forms

PropertyFree BaseDihydrochloride SaltPharmaceutical Impact
Aqueous solubility (pH 6.8)<1 mg/mL>50 mg/mLEnhanced dissolution and absorption
Crystalline characterAmorphous/low crystallinityWell-defined crystalsImproved purification and stability
HygroscopicityOften highReducedBetter processing characteristics
Melting point~120-140°C (decomposes)>200°CThermal stability during manufacturing
Bioavailability (oral)Variable, often lowConsistent, enhancedPredictable pharmacokinetics

The counterion effect extends beyond solubility to influence membrane permeability. While excessive ionization can limit passive diffusion, the balanced di-protonation of 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride creates favorable conditions for absorption in the gastrointestinal tract. The compound maintains sufficient lipophilicity for membrane partitioning while the salt form ensures rapid dissolution in gastric fluids. This balance is critical for achieving optimal oral bioavailability, as demonstrated in pharmacokinetic studies of structurally similar kinase inhibitors where salt formation increased bioavailability from <10% to >30% [1] [3] [7].

For CNS-targeted applications, the dihydrochloride salt formulation offers additional advantages. While the ionized form might theoretically limit brain penetration, the enhanced systemic exposure from improved absorption often compensates by providing higher plasma concentrations available for CNS partitioning. This effect is particularly relevant for azetidine-containing compounds, which demonstrate favorable passive diffusion despite moderate ionization due to their low molecular weight and constrained structure [3].

Properties

CAS Number

1365968-57-5

Product Name

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

IUPAC Name

1-pyrimidin-2-ylazetidin-3-amine;dihydrochloride

Molecular Formula

C7H12Cl2N4

Molecular Weight

223.1 g/mol

InChI

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-9-2-1-3-10-7;;/h1-3,6H,4-5,8H2;2*1H

InChI Key

YRBBFKFCPGVSOH-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC=CC=N2)N.Cl.Cl

Canonical SMILES

C1C(CN1C2=NC=CC=N2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.